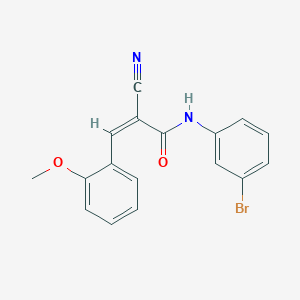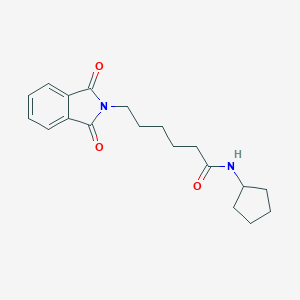
Ethyl 2-(4-carbamoylpiperidin-1-yl)-2-oxoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-carbamoylpiperidin-1-yl)-2-oxoacetate, commonly known as ECO, is a chemical compound that has gained significant attention in the field of scientific research. ECO is a synthetic derivative of piperidine, a heterocyclic organic compound that has been extensively studied for its diverse biological activities.
作用機序
The exact mechanism of action of ECO is not fully understood. However, several studies have suggested that ECO exerts its biological effects by modulating various molecular targets, including ion channels, enzymes, and receptors. ECO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, ECO has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of several antioxidant and detoxification genes.
Biochemical and Physiological Effects
ECO has been shown to exert a wide range of biochemical and physiological effects. In vitro studies have demonstrated that ECO can inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. ECO has also been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. In animal models, ECO has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory disorders.
実験室実験の利点と制限
One of the major advantages of ECO is its diverse biological activities, which make it a promising candidate for the development of novel therapeutic agents. Additionally, ECO is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of ECO is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
将来の方向性
Several areas of research have been identified as potential future directions for the study of ECO. One of the key areas of interest is the development of ECO-based drug formulations for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of ECO and its molecular targets. Finally, the development of novel synthetic methods for the preparation of ECO analogs may lead to the discovery of new compounds with enhanced biological activities.
合成法
The synthesis of ECO is a complex process that involves several steps. The initial step involves the reaction of ethyl acetoacetate with piperidine to form ethyl 2-piperidin-1-yl-2-oxoacetate. This intermediate product is then subjected to a series of chemical reactions, including acylation and carbamoylation, to yield the final product, ECO.
科学的研究の応用
ECO has been extensively studied for its potential therapeutic applications. Several studies have reported the pharmacological activities of ECO, including its anti-inflammatory, analgesic, and anti-tumor properties. ECO has also been shown to possess potent antioxidant and neuroprotective activities, making it a promising candidate for the treatment of neurodegenerative disorders.
特性
製品名 |
Ethyl 2-(4-carbamoylpiperidin-1-yl)-2-oxoacetate |
|---|---|
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC名 |
ethyl 2-(4-carbamoylpiperidin-1-yl)-2-oxoacetate |
InChI |
InChI=1S/C10H16N2O4/c1-2-16-10(15)9(14)12-5-3-7(4-6-12)8(11)13/h7H,2-6H2,1H3,(H2,11,13) |
InChIキー |
GHTMFYVVMWCQJJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)N1CCC(CC1)C(=O)N |
正規SMILES |
CCOC(=O)C(=O)N1CCC(CC1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chlorophenyl)carbamoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255253.png)
![3-[(2E)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255254.png)
![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)
![3-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255256.png)
![Butyl 3-{[(propylamino)carbonyl]amino}benzoate](/img/structure/B255258.png)
![1-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]-2-[(1Z)-1-indol-3-ylideneethyl]hydrazine](/img/structure/B255259.png)

![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)
![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)

![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)
